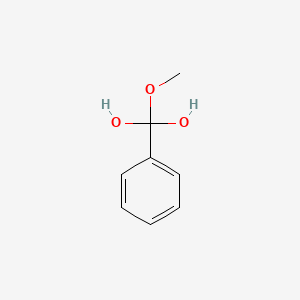

Methoxy(phenyl)methanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

methoxy(phenyl)methanediol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-8(9,10)7-5-3-2-4-6-7/h2-6,9-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITWOIDYUNBQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways to Methoxy Phenyl Methanediol

Direct Formation via Carbonyl Addition to Benzaldehyde (B42025) Derivatives

The most straightforward approach to Methoxy(phenyl)methanediol involves the direct addition of a methoxy (B1213986) nucleophile to the carbonyl carbon of a benzaldehyde derivative. This reaction is a classic example of nucleophilic addition to a carbonyl group and is typically reversible.

The formation of this compound occurs through the nucleophilic attack of methanol (B129727) on the electrophilic carbonyl carbon of benzaldehyde. wikipedia.orglibretexts.org This reaction establishes an equilibrium between the starting materials (benzaldehyde and methanol) and the hemiacetal product. wikipedia.org The position of this equilibrium is influenced by steric effects and the electronic nature of the substituents on the phenyl ring. wikipedia.org

The general mechanism for this acid-catalyzed reaction is as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes a proton from the attacking methanol's oxygen, yielding the neutral this compound. libretexts.org

Solutions of simple aldehydes in alcohols, like methanol, will primarily consist of the hemiacetal at equilibrium. wikipedia.org

The formation of this compound is an equilibrium-controlled process, and various catalytic systems can be employed to influence the reaction rate and the position of the equilibrium.

Acid Catalysis: Both Brønsted and Lewis acids are commonly used to catalyze the formation of hemiacetals and acetals. nih.gov Protic acids, such as hydrochloric acid or p-toluenesulfonic acid, are frequently used. researchgate.net The acid catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. libretexts.org

Heterogeneous Catalysts: Solid acid catalysts offer advantages in terms of separation and reusability. Amberlite IR-120, an acidic ion-exchange resin, has been studied for the hydrolysis of benzaldehyde dimethyl acetal (B89532), which is the reverse reaction. epa.gov This indicates its potential applicability in catalyzing the forward reaction to form the hemiacetal. Metal-Organic Frameworks (MOFs) have also been investigated as heterogeneous catalysts for the acetalization of benzaldehyde with methanol, demonstrating high yields. researchgate.net

Controlling the equilibrium to favor the hemiacetal over the full acetal can be challenging. Strategies to achieve this include:

Stoichiometry Control: Using a limited amount of methanol can shift the equilibrium towards the hemiacetal.

Removal of Water: While more critical for acetal formation, controlling the water concentration is also important for the hemiacetal equilibrium.

Temperature and Pressure: The equilibrium constant for the related hydrolysis of benzaldehyde dimethyl acetal is temperature-dependent, suggesting that temperature can be a tool for controlling the hemiacetal concentration. epa.gov

| Catalyst Type | Specific Example | Role in Reaction | Key Findings |

|---|---|---|---|

| Homogeneous Brønsted Acid | Hydrochloric Acid (HCl) | Protonation of the carbonyl group to activate it for nucleophilic attack. | Commonly used for both hemiacetal and acetal formation. |

| Heterogeneous Acid | Amberlite IR-120 | Provides acidic sites for catalysis and allows for easy separation. | Studied in the reverse reaction (hydrolysis of the acetal), indicating its potential for the forward reaction. |

| Metal-Organic Framework (MOF) | Ln-Ox MOFs | Acts as a heterogeneous Lewis acid catalyst. | Achieved up to 90% yield in the acetalization of benzaldehyde, proceeding through a hemiacetal intermediate. |

Exploration of Indirect and Multi-Step Synthetic Routes

Beyond the direct addition of methanol to benzaldehyde, this compound can potentially be synthesized through indirect or multi-step pathways.

A plausible, though less common, route to this compound could involve the derivatization of benzotrichloride (B165768). This multi-step synthesis would likely proceed as follows:

Hydrolysis of Benzotrichloride: Controlled hydrolysis of benzotrichloride (C₆H₅CCl₃) would yield benzoic acid (C₆H₅COOH).

Esterification: The resulting benzoic acid could then be esterified with methanol in the presence of an acid catalyst to form methyl benzoate (B1203000) (C₆H₅COOCH₃).

Reduction: Subsequent reduction of the methyl benzoate would yield benzyl (B1604629) alcohol (C₆H₅CH₂OH).

Oxidation: A controlled oxidation of benzyl alcohol would produce benzaldehyde (C₆H₅CHO).

Hemiacetal Formation: Finally, the benzaldehyde would be reacted with methanol under acidic conditions to form this compound, as described in section 2.1.

This pathway is more complex than the direct addition route and would likely be employed only if benzotrichloride were a more readily available or cost-effective starting material than benzaldehyde.

This compound is an intermediate in the acid-catalyzed hydrolysis of benzaldehyde dimethyl acetal. acs.org Therefore, its formation can be achieved by carefully controlling this hydrolysis reaction.

The mechanism for the acid-catalyzed hydrolysis of benzaldehyde dimethyl acetal to the hemiacetal involves:

Protonation of an ether oxygen: One of the methoxy groups of the acetal is protonated by an acid catalyst.

Elimination of methanol: The protonated methoxy group leaves as a molecule of methanol, forming a resonance-stabilized carbocation.

Nucleophilic attack by water: A water molecule attacks the carbocation.

Deprotonation: A base removes a proton from the attacking water molecule to yield the neutral this compound.

To favor the formation and isolation of the hemiacetal, the reaction conditions must be carefully managed to prevent further hydrolysis to benzaldehyde. This can be achieved by:

Limiting the amount of water: Using a stoichiometric amount of water can help to stop the reaction at the hemiacetal stage.

Controlling the reaction time and temperature: Kinetic studies of the hydrolysis of benzaldehyde dimethyl acetal show a dependence on temperature, which can be manipulated to favor the intermediate hemiacetal. epa.gov

Use of a buffer: Maintaining a specific pH can influence the rates of the two hydrolysis steps differently.

| Parameter | Temperature Range (K) | Mathematical Expression |

|---|---|---|

| Equilibrium Constant (Kₑ) | 298-328 | exp(8.67 - 1880/T) |

| Hydrolysis Rate Constant (k) | 298-328 | exp(9.4 - 4915/T) |

| Adsorption Equilibrium Constant of Benzaldehyde (Kₑₐ) | 298-328 | exp(7292/T - 24.9) |

| Adsorption Equilibrium Constant of Water (Kₗ) | 298-328 | exp(1296/T - 4.4) |

Strategies for Isolation and Stabilization of this compound

The isolation of simple hemiacetals like this compound is often challenging due to their inherent instability and the reversible nature of their formation. wikipedia.org In solution, they exist in equilibrium with the starting aldehyde and alcohol.

Potential strategies for the isolation and stabilization of this compound include:

Crystallization: If the hemiacetal is a solid at a particular temperature, it may be possible to induce crystallization from the reaction mixture. This would shift the equilibrium towards the product and allow for its isolation by filtration. Cooling the reaction mixture could be a viable approach.

Chromatography: Chromatographic techniques, such as column chromatography, could potentially be used to separate the hemiacetal from the unreacted benzaldehyde, methanol, and any acetal byproduct. However, the instability of the hemiacetal on the stationary phase could be a significant challenge. Chiral High-Performance Liquid Chromatography (HPLC) has been used to study the interconversion of more complex hemiacetals, suggesting that chromatographic separation is feasible under certain conditions. uni-muenchen.de

Derivatization: A common strategy for stabilizing unstable compounds is to convert them into more stable derivatives. For example, the hydroxyl group of the hemiacetal could be acylated to form a hemiacetal ester. This would "trap" the hemiacetal structure and allow for its isolation and characterization.

Azeotropic Removal of Reactants: In a scenario where the hemiacetal is less volatile than the starting materials, careful distillation under reduced pressure could potentially remove the more volatile methanol and benzaldehyde, shifting the equilibrium towards the hemiacetal.

The success of these methods would be highly dependent on the specific physical properties of this compound and the careful control of experimental conditions to minimize its reversion to starting materials or conversion to the full acetal.

Reactivity, Chemical Transformations, and Mechanistic Insights of Methoxy Phenyl Methanediol

Reversible Equilibrium and Interconversion with Carbonyl Compounds and Alcohols

The formation of methoxy(phenyl)methanediol is a classic example of a reversible nucleophilic addition reaction. In a solution of benzaldehyde (B42025) in methanol (B129727), an equilibrium is established where the alcohol adds to the electrophilic carbonyl carbon of the aldehyde. study.compearson.com

C₆H₅CHO + CH₃OH ⇌ C₆H₅CH(OH)OCH₃

This equilibrium generally lies to the left for simple acyclic hemiacetals like this compound, meaning the concentration of the hemiacetal is often low relative to the starting aldehyde and alcohol. quora.com The instability of acyclic hemiacetals is largely due to entropic factors; the formation of one molecule from two results in a loss of disorder. quora.com Consequently, isolating pure acyclic hemiacetals is often challenging. masterorganicchemistry.com

The position of this equilibrium is sensitive to steric and electronic factors. For substituted benzaldehydes, the equilibrium can be shifted. Nuclear magnetic resonance studies on various substituted benzaldehydes in methanol have shown that hemiacetal formation varies significantly with the electronic nature of the substituent. For instance, p-nitrobenzaldehyde shows up to 71% hemiacetal formation, whereas electron-donating groups like p-methoxy result in negligible hemiacetal formation. researchgate.net

Electrophilic and Nucleophilic Reactivity Profiles

This compound possesses both nucleophilic and electrophilic character, making it a versatile intermediate.

Nucleophilic Reactivity : The oxygen atoms of the hydroxyl and methoxy (B1213986) groups have lone pairs of electrons, rendering them nucleophilic. The hydroxyl group, in particular, can act as a nucleophile. However, the most significant nucleophilic action is the intramolecular-like attack that leads back to benzaldehyde.

Electrophilic Reactivity : The electrophilicity of this compound is most pronounced under acidic conditions. Protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water). study.compearson.com This protonated intermediate is highly susceptible to the loss of water, leading to the formation of a resonance-stabilized oxocarbenium ion. This carbocation is a potent electrophile and is central to the subsequent acetalization reaction. The development of significant positive charge in the transition state of this process is supported by Hammett plot studies on the hydrolysis of substituted benzylidene acetals, which show a large negative ρ value of -4.06. nih.gov This indicates that electron-donating groups on the phenyl ring, which stabilize a positive charge, accelerate the reaction.

Further Transformations: Acetalization Pathways and Kinetics

The primary transformation of this compound is its acid-catalyzed conversion to benzaldehyde dimethyl acetal (B89532) (1,1-dimethoxy-1-phenylmethane). This reaction proceeds via an Sₙ1-like mechanism. researchgate.net

The two-step mechanism is as follows:

Hemiacetal Formation : As described in section 3.1, benzaldehyde and methanol react reversibly to form the this compound intermediate. study.compearson.com

Acetal Formation : The hemiacetal is then protonated by the acid catalyst. Subsequent elimination of a water molecule forms a resonance-stabilized oxocarbenium ion. A second molecule of methanol then acts as a nucleophile, attacking this carbocation. Deprotonation of the resulting intermediate yields the final acetal product and regenerates the acid catalyst. study.compearson.comresearchgate.net

Below is a table summarizing kinetic data for the acetalization of different aldehydes with propylene (B89431) glycol (PG), which provides insight into the relative reactivity.

| Aldehyde | Half-life in 100% PG (hours) | Initial Rate Constant (k x 10⁻⁵ s⁻¹) | Acetal Yield at Equilibrium (%) |

|---|---|---|---|

| Benzaldehyde | 15.4 ± 1.1 | 1.25 ± 0.09 | 56.3 ± 0.6 |

| trans-Cinnamaldehyde | 11.2 ± 0.5 | 1.72 ± 0.08 | 49.6 ± 0.5 |

| Vanillin | 32.7 ± 4.4 | 0.59 ± 0.08 | 38.9 ± 0.3 |

Data adapted from a study on acetal formation in e-liquids. nih.govnih.gov

Dehydration and Decomposition Mechanisms

The acid-catalyzed dehydration of this compound is the key step in its conversion to the corresponding acetal. As previously mentioned, this process is initiated by the protonation of the hydroxyl group, creating a good leaving group (H₂O). study.compearson.com The departure of water is facilitated by the neighboring methoxy group, which can stabilize the resulting positive charge through resonance, forming an oxocarbenium ion. masterorganicchemistry.comresearchgate.net This dehydration is a reversible process; in the presence of water, acetals can be hydrolyzed back to the hemiacetal and subsequently to the aldehyde and alcohol. masterorganicchemistry.comacs.org The efficiency of the forward dehydration reaction is therefore enhanced by removing water from the reaction mixture, thereby shifting the equilibrium towards the acetal product. researchgate.net

Thermal Decomposition: Direct studies on the thermal decomposition of this compound are scarce due to its transient nature. However, research on the thermal desorption behavior of hemiacetal oligomers provides significant insight. These studies show that hemiacetals tend to decompose reversibly to their constituent aldehyde and alcohol monomers upon heating. tandfonline.com This decomposition occurs at relatively low temperatures (e.g., ~20 °C) and is a key distinction from more stable acetals, ethers, and esters, which tend to desorb intact at higher temperatures. tandfonline.com This behavior is consistent with the equilibrium-driven nature of hemiacetal formation, where an increase in temperature provides the energy to overcome the enthalpy of formation and favors the entropically more favorable state of two separate molecules. quora.com

Photochemical Decomposition: Specific photochemical studies on this compound are not readily available in the literature. However, the photochemical behavior of its precursor, benzaldehyde, is well-documented. Aromatic aldehydes can undergo various photochemical transformations upon irradiation. ncert.nic.in It is plausible that any this compound present in a photoreaction mixture would be in equilibrium with benzaldehyde, and thus the observed photochemistry would likely be dominated by the reactions of the aldehyde.

Role as a Key Intermediate in Complex Organic Reaction Pathways

Participation in Condensation and Addition Reactions

This compound is fundamentally an intermediate in the acid-catalyzed reaction of benzaldehyde with methanol to form benzaldehyde dimethyl acetal. pearson.com The formation of the hemiacetal is the first step in this process, involving the nucleophilic addition of methanol to the carbonyl carbon of benzaldehyde. study.com

The general mechanism for its formation and subsequent reaction is as follows:

Protonation of Benzaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. pearson.com

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pearson.com

Deprotonation: A proton is removed from the attacking methanol moiety to yield the neutral this compound (hemiacetal). pearson.com

Once formed, this compound can participate in further reactions. In the presence of excess methanol and an acid catalyst, it readily undergoes a condensation reaction to form the corresponding acetal. pearson.com

Mechanism of Acetal Formation from Hemiacetal:

Protonation of a Hydroxyl Group: One of the hydroxyl groups of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). pearson.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

Nucleophilic Attack by a Second Methanol Molecule: A second molecule of methanol attacks the carbocation. pearson.com

Deprotonation: The final step involves the deprotonation of the newly added methanol moiety to yield the stable benzaldehyde dimethyl acetal and regenerate the acid catalyst. pearson.com

While often generated in situ, the reactivity of hemiacetals like this compound is pivotal in multicomponent reactions where an aldehyde, an alcohol, and another nucleophile are present. These reactions can be considered as additions to the carbonyl group, with the hemiacetal being a key intermediate.

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Product | Reaction Type |

| Benzaldehyde | Methanol | Acid | This compound | Benzaldehyde dimethyl acetal | Condensation |

| Benzaldehyde | Methanol & other Nucleophile | Acid/Base | This compound | Functionalized ether/ester | Addition-Substitution |

Mechanistic Interrogations in Cascade Reactions

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. The formation of this compound and its subsequent conversion to an acetal is a classic example of a simple cascade process.

More complex cascade reactions can be designed where the in situ formed this compound or the subsequent oxocarbenium ion intermediate is trapped by other nucleophiles present in the reaction mixture. The mechanistic understanding of these processes is crucial for the development of efficient one-pot syntheses of complex molecules.

Kinetic studies on the decomposition of substituted benzaldehyde methyl hemiacetals have provided significant insights into the mechanism of these reactions. The acid- and base-catalyzed decomposition processes are classic examples where proton transfer is coupled with the breaking of the C-O bond. cdnsciencepub.com Hammett plots for these reactions show a slight upward curvature, which is indicative of the concerted nature of the C-O bond cleavage and O-H bond formation in the transition state. cdnsciencepub.com These studies support a class 'e' mechanism for acid catalysis and a class 'n' mechanism for base catalysis, providing a deeper understanding of the electronic effects on the stability and reactivity of the hemiacetal intermediate. cdnsciencepub.com

Table of Mechanistic Features in Hemiacetal-Involved Cascades:

| Mechanistic Aspect | Description | Implication for Cascade Reactions |

| Intermediate Formation | Rapid, reversible formation of this compound from benzaldehyde and methanol. | The concentration of the reactive intermediate can be controlled by reaction conditions. |

| Acid Catalysis | Protonation of the hemiacetal hydroxyl group facilitates the formation of a key oxocarbenium ion intermediate. | This electrophilic intermediate can be trapped by various nucleophiles in a multicomponent setup. |

| Concerted Transition State | Studies suggest a concerted mechanism for C-O bond cleavage and O-H bond formation in the rate-determining step. cdnsciencepub.com | The electronic nature of substituents on the phenyl ring can significantly influence the reaction rate. cdnsciencepub.com |

| Solvent Effects | The solvent can play a crucial role in stabilizing intermediates and transition states. | Choice of solvent can influence the selectivity and efficiency of the cascade sequence. |

Advanced Spectroscopic and Analytical Techniques for Elucidating Methoxy Phenyl Methanediol Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides information about the chemical environment of individual atoms, their connectivity, and the dynamic processes they undergo.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the atomic framework of methoxy(phenyl)methanediol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, distinct signals are expected for each unique proton environment:

Hydroxyl (-OH) Protons: These protons typically appear as broad singlets, and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Phenyl (C₆H₅-) Protons: The five protons on the aromatic ring will appear as a complex multiplet in the aromatic region of the spectrum.

Methine (-CH(O)₂-) Proton: A single proton attached to the carbon bearing two oxygen atoms would appear as a distinct singlet.

Methoxy (B1213986) (-OCH₃) Protons: The three equivalent protons of the methoxy group will produce a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:

Hemiacetal Carbon (-C(OH)₂-): The carbon atom bonded to two oxygen atoms is highly deshielded and appears at a characteristic downfield chemical shift.

Phenyl Carbons: Four distinct signals are expected for the six aromatic carbons due to symmetry (ipso, ortho, meta, and para positions).

Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears as a sharp signal in the aliphatic region.

To confirm these assignments, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com An HSQC experiment correlates directly bonded proton and carbon atoms, while an HMBC experiment reveals longer-range correlations (typically over 2-3 bonds), allowing for the definitive piecing together of the molecular structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl | ¹H | 7.2 - 7.5 | Multiplet |

| Methine | ¹H | 5.5 - 6.0 | Singlet |

| Hydroxyl | ¹H | Variable (e.g., 2.0 - 5.0) | Broad Singlet |

| Methoxy | ¹H | 3.2 - 3.6 | Singlet |

| Phenyl (ipso) | ¹³C | 135 - 145 | |

| Phenyl (o, m, p) | ¹³C | 125 - 130 | |

| Hemiacetal | ¹³C | 95 - 105 |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

This compound exists in equilibrium with its parent aldehyde (benzaldehyde) and alcohol (methanol). This chemical exchange process can be studied using dynamic NMR (DNMR) spectroscopy. rsc.org The rate of this equilibrium is temperature-dependent, which results in characteristic changes in the NMR spectrum.

At Low Temperatures (Slow Exchange): The interconversion between the hemiacetal and the aldehyde/alcohol is slow on the NMR timescale. In this regime, distinct, sharp signals for both the this compound species and the free benzaldehyde (B42025) and methanol (B129727) would be observable.

At Intermediate Temperatures (Intermediate Exchange): As the temperature increases, the rate of exchange becomes comparable to the NMR frequency difference between the states. This leads to significant broadening of the signals involved in the exchange process. The temperature at which two exchanging signals merge into one is known as the coalescence temperature.

At High Temperatures (Fast Exchange): The interconversion is very rapid, and the NMR spectrometer detects only a time-averaged signal for the exchanging species. For example, the methoxy protons would show a single, sharp peak at a chemical shift that is a weighted average of its environment in the hemiacetal form and as free methanol.

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the kinetic and thermodynamic parameters of the equilibrium, including the rate constants (k) and the activation energy (ΔG‡) for both the formation and decomposition of the hemiacetal. researchgate.nettau.ac.il

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, making them powerful tools for structural characterization. IR and Raman spectroscopy are often used in a complementary fashion, as some vibrational modes may be strong in one technique and weak or silent in the other. nih.gov

The vibrational spectrum of this compound is characterized by signatures corresponding to its key functional groups.

O-H Stretching: The two hydroxyl groups give rise to a strong, broad absorption band in the IR spectrum, typically in the 3200–3600 cm⁻¹ region, due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear as sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and methine groups) are found just below 3000 cm⁻¹. scispace.com

C=C Aromatic Stretching: Vibrations of the phenyl ring produce a series of characteristic bands in the 1450–1600 cm⁻¹ region. A band around 1500 cm⁻¹ is often considered a marker for the phenyl ring in IR spectra. scispace.com

C-O Stretching: Strong absorptions corresponding to C-O stretching modes are expected in the fingerprint region, between 1000 and 1250 cm⁻¹. The spectrum in this region can be complex due to contributions from the C-O-H and C-O-C linkages. The symmetric C-O-C stretch of a methoxy group can often be identified in this region. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | 2800 - 3000 | Medium |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-O Stretch | IR | 1000 - 1250 | Strong |

Note: These are generalized frequency ranges. Actual values can be influenced by the molecular environment and physical state.

Rovibrational spectroscopy involves the high-resolution measurement of molecules in the gas phase, where vibrational transitions are accompanied by changes in rotational energy levels. This technique provides extremely precise information about molecular structure and dynamics, free from intermolecular interactions present in condensed phases. researchgate.netresearchgate.net

While specific rovibrational data for the relatively complex and potentially unstable this compound are not widely available, studies on its simplest analogue, methanediol (B1200039) (CH₂(OH)₂), demonstrate the power of the method. nsf.govrsc.org For such a study, the molecule is introduced into the gas phase, and its high-resolution IR spectrum is recorded. The resulting spectrum consists of dense patterns of sharp lines, each corresponding to a specific rovibrational transition.

Analysis of this fine structure, often aided by high-level quantum chemical calculations (e.g., second-order vibrational perturbation theory, VPT2), yields highly accurate molecular constants. nsf.govrsc.org These include:

Vibrational Band Origins: The precise frequency of the vibrational transition, corrected for rotational effects.

Rotational Constants (A, B, C): These constants are inversely related to the molecule's moments of inertia and are used to determine its precise geometric structure, including bond lengths and angles in the gas phase.

Centrifugal Distortion Constants: These parameters account for the slight stretching of the molecule as it rotates.

By applying this methodology, researchers can obtain an unambiguous structural confirmation and a detailed understanding of the molecule's physical properties in an isolated state. nsf.gov

Mass Spectrometry Methodologies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For a semi-stable molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be suitable for observing the molecular ion. Under higher-energy Electron Impact (EI) ionization, the molecule is expected to fragment in predictable ways based on the stability of the resulting ions and neutral losses.

The molecular formula of this compound is C₈H₁₀O₃, corresponding to a monoisotopic mass of approximately 154.06 Da. nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 154. Key fragmentation pathways would likely involve the elimination of small, stable neutral molecules:

Loss of Water: Elimination of H₂O (18 Da) would lead to a fragment ion at m/z 136.

Loss of a Methoxy Radical: Cleavage of the C-OCH₃ bond could result in the loss of a methoxy radical (•OCH₃, 31 Da), yielding a prominent ion at m/z 123.

Loss of Methanol: The most likely primary fragmentation is the loss of a neutral methanol molecule (CH₃OH, 32 Da) to form the stable benzaldehyde radical cation at m/z 106.

The benzaldehyde ion (m/z 106) would then likely undergo its characteristic fragmentation, including the loss of a hydrogen atom to give the benzoyl cation at m/z 105, followed by the loss of carbon monoxide (CO, 28 Da) to produce the phenyl cation at m/z 77. rsc.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula of Ion |

|---|---|---|

| 154 | Molecular Ion | [C₈H₁₀O₃]⁺˙ |

| 136 | [M - H₂O]⁺˙ | [C₈H₈O₂]⁺˙ |

| 123 | [M - •OCH₃]⁺ | [C₇H₇O₂]⁺ |

| 106 | [M - CH₃OH]⁺˙ | [C₇H₆O]⁺˙ |

| 105 | [M - CH₃OH - H]⁺ | [C₇H₅O]⁺ |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| Methanol |

| Methanediol |

Detection and Identification of Transient this compound

The inherent instability of hemiacetals like this compound makes their detection challenging. As transient intermediates, they exist for only brief periods in a reaction mixture. Mass spectrometry (MS) has become a popular and powerful tool for investigating reaction mechanisms and identifying such short-lived species. nih.gov Techniques like electrospray ionization (ESI-MS) allow for the direct analysis of reaction mixtures, transferring ions from the solution phase to the gas phase for detection. nih.gov

Assigning a definitive structure to a detected ion is accomplished by analyzing its fragmentation pattern, often through tandem mass spectrometry (MS/MS or MS^n). nih.gov In this method, an ion corresponding to the mass of the putative intermediate is isolated and fragmented. The resulting fragment ions provide structural clues that help confirm the identity of the transient species. nih.gov However, a key challenge is that intermediates and their subsequent product complexes may follow similar fragmentation pathways, requiring careful control experiments for unambiguous characterization. nih.gov

Isomer-Selective Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)

Isomer-Selective Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) is a highly sensitive and specific technique for identifying structural isomers in the gas phase. researchgate.netacs.org This method is particularly valuable for distinguishing between isomers like this compound and other molecules with the same mass-to-charge ratio (m/z). The technique combines tunable vacuum ultraviolet (VUV) single-photon ionization (PI) with a reflectron time-of-flight (ReTOF) mass spectrometer, which offers improved mass resolution compared to linear TOF instruments. researchgate.netnih.gov

The core principle of isomer selectivity lies in the use of a tunable VUV light source. By carefully adjusting the photon energy to a level just above the adiabatic ionization energy (AIE) of one isomer but below that of others, selective ionization can be achieved. researchgate.netnsf.gov This "fragment-free" ionization is a critical advantage over harsher methods like electron impact ionization. nsf.gov When coupled with temperature-programmed desorption (TPD), where different species sublime from a sample at characteristic temperatures, PI-ReTOF-MS provides a powerful, two-dimensional method for identifying reaction products. acs.orgnsf.gov This approach has been successfully used to unravel formation mechanisms of complex organic molecules by distinguishing between pathways such as radical-radical recombination versus carbene insertion. researcher.life

| Compound | m/z | Adiabatic Ionization Energy (AIE) [eV] | Sublimation Temperature [K] | Detection with 9.5 eV Photons |

|---|---|---|---|---|

| This compound | 154.06 | ~9.2 | 220 | Yes |

| Phenyl glycidyl (B131873) ether | 154.06 | ~8.9 | 215 | Yes |

| 2-Hydroxy-2-phenylacetaldehyde | 154.06 | ~9.8 | 230 | No |

Data in the table is hypothetical and for illustrative purposes to demonstrate the principles of isomer-selective detection.

X-ray Crystallography for Solid-State Structural Confirmation (where applicable to stable derivatives or related systems)

While X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, its application is contingent upon the ability to grow a suitable single crystal. For unstable intermediates like this compound, this is generally not feasible. Therefore, the technique is applied to stable, crystalline derivatives or closely related analogue systems to provide foundational structural information.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. iosrjournals.org The analysis yields a wealth of structural parameters, including exact bond lengths, bond angles, and torsion angles, providing unambiguous confirmation of the molecule's connectivity and conformation in the solid state. iosrjournals.orgresearchgate.net This data is invaluable for understanding steric and electronic effects within the molecular framework.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄O₄ |

| Formula Weight | 258.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a [Å] | 10.125(2) |

| b [Å] | 8.543(1) |

| c [Å] | 15.341(3) |

| β [°] | 105.21(1) |

| Volume [ų] | 1278.4(4) |

| Z (Molecules/unit cell) | 4 |

Data in the table is representative of typical crystallographic reports for related organic compounds and does not correspond to a specific measured derivative of this compound.

In Situ Spectroscopic Monitoring of this compound Formation and Reaction

In situ spectroscopic techniques are essential for observing the formation and consumption of transient species like this compound in real-time, directly within the reaction vessel. These methods provide kinetic and mechanistic data that is unobtainable from analysis of the final products alone.

In addition to mass spectrometry, other spectroscopic methods are employed for in situ monitoring. Fourier Transform Infrared Spectroscopy (FTIR) can track changes in the concentration of functional groups, such as the appearance and disappearance of hydroxyl (-OH) and ether (C-O-C) stretches, which are characteristic of hemiacetal formation and reaction. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction course, providing detailed information about the changing chemical environment of specific atoms as reactants are converted to intermediates and then to products. mdpi.com The combined use of these techniques provides a comprehensive picture of the reaction dynamics involving this compound.

Role and Future Research Directions in Methoxy Phenyl Methanediol Chemistry

Relevance in Synthetic Organic Chemistry as Building Blocks or Protecting Group Intermediates

The reactivity of the hydroxyl groups and the central carbon atom in Methoxy(phenyl)methanediol presents untapped opportunities for its use as a synthetic building block. Future research could focus on trapping this intermediate in situ with various reagents to generate novel molecular architectures. For instance, selective derivatization of one or both hydroxyl groups could lead to functionalized ethers or esters with unique properties.

Furthermore, the principles of protecting group chemistry could be applied to intermediates like this compound. The temporary formation of the hemiacetal could serve as a masked aldehyde, which can be regenerated under specific conditions. Exploring the stability of this and similar hemiacetals under various reaction conditions could lead to the development of novel protecting group strategies for aldehydes.

Table 1: Potential Synthetic Applications of this compound

| Application Area | Description | Potential Products |

| Building Block | In situ trapping of the hemiacetal intermediate. | Functionalized ethers, esters, and other derivatives. |

| Protecting Group | Utilization as a temporary masked aldehyde. | Complex molecules requiring selective aldehyde protection. |

Analogous Significance in Atmospheric and Environmental Chemistry

While direct studies on the atmospheric chemistry of this compound are scarce, its structural components—a methoxy (B1213986) group and a phenyl ring—suggest its potential involvement in tropospheric reactions. Aromatic hydrocarbons and their derivatives are significant contributors to atmospheric chemistry, primarily through their reactions with hydroxyl (OH) radicals. exlibrisgroup.comresearchgate.netsemanticscholar.org The oxidation of methoxybenzenes, for instance, is known to be rapid and can influence the formation of ozone and secondary organic aerosols. sci-hub.seacs.org

By analogy, this compound is expected to have a short atmospheric lifetime, readily reacting with OH radicals. The degradation pathways could involve hydrogen abstraction from the hydroxyl or methoxy groups, or electrophilic addition to the aromatic ring. These reactions would contribute to the complex web of atmospheric chemistry, potentially impacting local and regional air quality.

The environmental fate of substituted aromatic diols is also a pertinent area of research. mdpi.com Understanding the biodegradation and photodegradation pathways of compounds like this compound is crucial for assessing their environmental impact. Future studies should aim to quantify the reaction rates of this compound with key atmospheric oxidants and identify its degradation products to better understand its role in the environment.

Implications for Interstellar Chemistry and Astrochemistry (by analogy to simple methanediol)

The discovery of complex organic molecules (COMs), including aromatic compounds, in the interstellar medium (ISM) has revolutionized our understanding of cosmic chemistry. frontiersin.orgmpg.dechemistryworld.commit.edunih.govarxiv.orgacs.orgenergy.govberkeley.edu While this compound has not been detected in space, the potential role of its simpler analog, methanediol (B1200039) (CH₂ (OH)₂), offers intriguing possibilities.

Astrochemical models suggest that COMs can form on the surfaces of icy dust grains in cold, dense interstellar clouds. mpg.de The detection of aromatic molecules in such environments indicates that the chemical building blocks for more complex structures are present. mit.eduuniversite-paris-saclay.fr By analogy to the proposed formation of other COMs, it is conceivable that reactions involving methanol (B129727) and formaldehyde (B43269) on interstellar ices could lead to the formation of methanediol, and potentially, reactions involving benzaldehyde (B42025) and methanol could form this compound.

Future astrochemical models could incorporate the reaction pathways leading to this compound and other complex aromatic diols to assess their potential abundance in various interstellar environments. The unique spectral signatures of these molecules, if they can be determined through laboratory or theoretical studies, would be crucial for their potential detection by radio telescopes.

Unexplored Reactivity and Derivatization Opportunities for Functional Materials

The diol functionality of this compound, combined with its aromatic core, makes it an interesting candidate for the synthesis of novel functional materials. Aromatic diols are valuable monomers in the production of polymers such as polyesters and polyurethanes. mdpi.comyork.ac.ukresearchgate.netmdpi.comnih.govresearchgate.net The specific reactivity of the benzylic geminal diol in this compound could be harnessed to create polymers with unique properties.

The two hydroxyl groups offer sites for derivatization, allowing for the introduction of various functional groups. This could lead to the development of materials with tailored optical, electronic, or thermal properties. For example, incorporating this compound into a polymer backbone could enhance its thermal stability due to the rigid aromatic ring. fiveable.mekhanacademy.orgyoutube.com

Research in this area should focus on developing synthetic routes that can overcome the inherent instability of the hemiacetal. This might involve in situ polymerization or the use of specialized catalysts. The exploration of reactions at the benzylic position could also lead to novel cross-linking strategies for creating robust polymer networks. acgpubs.orgru.nl

Development of Novel Methodologies for Hemiacetal Stabilization, Isolation, and Controlled Reactivity

A significant hurdle in studying and utilizing this compound is its inherent instability, as geminal diols and hemiacetals are often in equilibrium with their corresponding carbonyl compounds and alcohols. pearson.comwikipedia.orgreddit.comquora.comlibretexts.org Developing methods to stabilize or isolate this and similar hemiacetals would be a major breakthrough, opening up new avenues for research and application.

Strategies for stabilization could include the formation of intramolecular hydrogen bonds or the use of host-guest chemistry to encapsulate and protect the hemiacetal functionality. The presence of electron-withdrawing or -donating groups on the phenyl ring could also influence the stability of the geminal diol. wikipedia.org

Furthermore, the development of methods for the controlled cleavage of the hemiacetal back to the aldehyde and alcohol would be valuable for its application as a protecting group. masterorganicchemistry.com This could involve the use of specific catalysts or reaction conditions that allow for selective deprotection without affecting other functional groups in a molecule. youtube.comlibretexts.orgchemistrysteps.comlibretexts.orgyoutube.com Research into the enzymatic synthesis and transformation of hemiacetals could also provide highly selective and mild conditions for their manipulation. researchgate.net

Q & A

Q. What are the critical safety protocols for handling Methoxy(phenyl)methanediol in laboratory settings?

- Methodological Answer : Safety protocols must prioritize personal protective equipment (PPE) to mitigate exposure risks. Use NIOSH/MSHA-approved respirators for inhalation hazards and EN149-certified respiratory protection during prolonged exposure . For skin contact, wear chemically resistant gloves (e.g., butyl rubber) and protective clothing, as toxicological data for this compound may be incomplete . Immediate decontamination procedures, such as flushing skin with water and isolating contaminated clothing, are essential .

Q. How can researchers ensure the stability of this compound during experimental storage?

- Methodological Answer : Stability is influenced by thermodynamic and kinetic factors. Store the compound in inert environments (e.g., under nitrogen) at low temperatures (≤4°C) to minimize degradation. Evidence from analogous methanediol derivatives suggests stability at 300 K and 1025 atm, but prolonged storage requires monitoring via spectroscopic methods (e.g., NMR or FTIR) to detect decomposition byproducts like formaldehyde .

Q. What analytical techniques are recommended for detecting this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is optimal for separation and identification. For aqueous-phase studies, consider cloud condensation nuclei (CCN) activity assays, as methanediol derivatives exhibit phase-dependent reactivity in atmospheric models . Calibrate instruments using certified reference materials (e.g., phenol derivatives) to ensure accuracy .

Advanced Research Questions

Q. How do computational models reconcile discrepancies in the atmospheric reactivity of this compound?

- Methodological Answer : Discrepancies arise from uncertainties in solubility (Henry’s law constants range: 10⁴–10⁶ M atm⁻¹) and kinetic barriers to dehydration. Use density-functional theory (DFT) to model correlation energies and local kinetic-energy densities, as demonstrated in Colle-Salvetti-based frameworks . Implement explicit kinetic models (e.g., EMAC simulations) to assess bidirectional phase transfer in cloud droplets, accounting for temperature-dependent reaction rates .

Q. What experimental strategies resolve contradictions in the compound’s reaction pathways under varying pH conditions?

- Methodological Answer : Design pH-controlled experiments (e.g., buffered aqueous solutions) to isolate intermediates. For example, monitor the conversion to formaldehyde using UV-Vis spectroscopy at 270 nm, as observed in gas-phase methanediol studies . Pair with ab initio molecular dynamics (AIMD) simulations to map proton-transfer pathways and identify pH-sensitive transition states .

Q. How can researchers optimize synthetic routes for this compound while minimizing byproduct formation?

- Methodological Answer : Adopt stepwise functionalization strategies. Start with phenylmethanol precursors and employ methoxylation via nucleophilic substitution (e.g., using methyl iodide in basic conditions). Monitor reaction progress with in-situ IR spectroscopy to detect undesired intermediates like methoxyacetyl derivatives . Purify via fractional crystallization using methanol/water mixtures, leveraging solubility differences .

Q. What statistical approaches are appropriate for analyzing toxicity data when historical studies are limited?

- Methodological Answer : Apply non-parametric tests (e.g., Fisher’s Exact Test) for categorical data and Dunnetts’s test for dose-response comparisons. Use Bayesian inference to model uncertainty in toxicity endpoints, incorporating prior data from structurally related compounds (e.g., phenol derivatives) . Validate models with in vitro assays (e.g., hepatic cell viability studies) to refine risk assessments .

Notes on Data Interpretation

- Contradictions in Solubility : Evidence from atmospheric models highlights discrepancies in Henry’s law constants for methanediol, necessitating sensitivity analyses in simulations .

- Stability vs. Reactivity : While thermodynamically stable at 300 K, kinetic barriers may break down under UV irradiation or catalytic surfaces, requiring controlled experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.